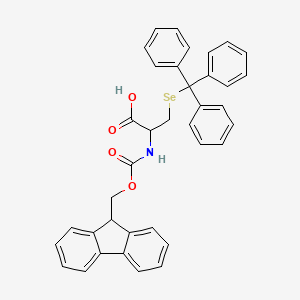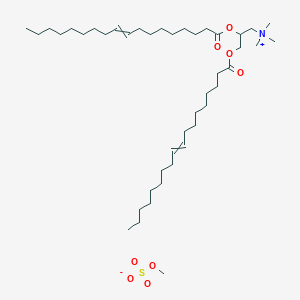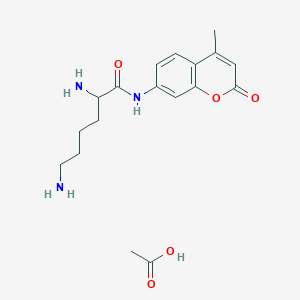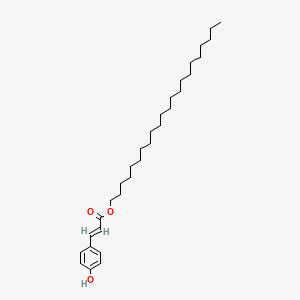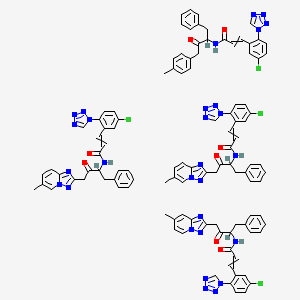
Cephalosporinase
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalosporinase is a type of beta-lactamase enzyme that hydrolyzes cephalosporins, a class of beta-lactam antibiotics. These enzymes are produced by various bacteria and confer resistance to cephalosporin antibiotics by breaking down the beta-lactam ring, rendering the antibiotic ineffective .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cephalosporinase enzymes are typically produced through recombinant DNA technology. The genes encoding this compound are cloned into suitable expression vectors and introduced into host organisms such as Escherichia coli. The host organisms are then cultured under specific conditions to induce the expression of the enzyme .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The recombinant bacteria are grown in bioreactors with controlled temperature, pH, and nutrient supply. After sufficient growth, the cells are harvested, and the enzyme is purified using techniques such as affinity chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Cephalosporinase primarily catalyzes the hydrolysis of the beta-lactam ring in cephalosporins. This reaction involves the addition of a water molecule, leading to the opening of the beta-lactam ring and inactivation of the antibiotic .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of water and occurs under physiological conditions (pH 7.0-7.5, 37°C). The enzyme itself acts as a catalyst, facilitating the reaction without being consumed .
Major Products: The major product of the hydrolysis reaction is a cephalosporin derivative with an open beta-lactam ring, which lacks antibacterial activity .
Applications De Recherche Scientifique
Cephalosporinase enzymes are extensively studied in various fields:
Chemistry: In chemistry, this compound is used to study enzyme kinetics and mechanisms of antibiotic resistance. Researchers investigate how modifications to the enzyme or substrate can affect the reaction rate and specificity .
Biology: In biology, this compound is used as a tool to understand bacterial resistance mechanisms. Studies focus on the genetic regulation of this compound production and the evolutionary aspects of resistance .
Medicine: In medicine, this compound is crucial for developing new antibiotics and beta-lactamase inhibitors. Understanding how this compound works helps in designing drugs that can evade or inhibit the enzyme, thereby restoring the efficacy of cephalosporins .
Industry: In the pharmaceutical industry, this compound is used in quality control to test the stability and efficacy of cephalosporin antibiotics. It is also employed in the production of semi-synthetic cephalosporins .
Mécanisme D'action
Cephalosporinase exerts its effects by binding to the beta-lactam ring of cephalosporins and catalyzing its hydrolysis. The enzyme’s active site contains serine residues that form a covalent bond with the beta-lactam ring, facilitating its cleavage. This reaction disrupts the peptidoglycan synthesis in bacterial cell walls, leading to the inactivation of the antibiotic .
Comparaison Avec Des Composés Similaires
Penicillinase: Another type of beta-lactamase that hydrolyzes penicillins.
Carbapenemase: Hydrolyzes carbapenems, a class of beta-lactam antibiotics.
Extended-Spectrum Beta-Lactamases (ESBLs): Hydrolyze a wide range of beta-lactam antibiotics, including penicillins and cephalosporins.
Uniqueness: Cephalosporinase is unique in its specificity for cephalosporins. Unlike penicillinase, which primarily targets penicillins, this compound has a higher affinity for the beta-lactam ring in cephalosporins. This specificity makes it a critical factor in cephalosporin resistance .
Propriétés
Numéro CAS |
8002-26-4 |
|---|---|
Formule moléculaire |
C108H93Cl4N29O8 |
Poids moléculaire |
2066.9 g/mol |
Nom IUPAC |
3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(4-methylphenyl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide |
InChI |
InChI=1S/3C27H23ClN8O2.C27H24ClN5O2/c2*1-18-7-11-26-31-25(32-35(26)16-18)15-24(37)22(13-19-5-3-2-4-6-19)30-27(38)12-8-20-14-21(28)9-10-23(20)36-17-29-33-34-36;1-18-11-12-35-26(13-18)31-25(32-35)16-24(37)22(14-19-5-3-2-4-6-19)30-27(38)10-7-20-15-21(28)8-9-23(20)36-17-29-33-34-36;1-19-7-9-21(10-8-19)16-26(34)24(15-20-5-3-2-4-6-20)30-27(35)14-11-22-17-23(28)12-13-25(22)33-18-29-31-32-33/h2*2-12,14,16-17,22H,13,15H2,1H3,(H,30,38);2-13,15,17,22H,14,16H2,1H3,(H,30,38);2-14,17-18,24H,15-16H2,1H3,(H,30,35) |
Clé InChI |
ZSJYLJDUCRBLEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4.CC1=CC2=NC(=NN2C=C1)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[2-[7a-methyl-1-[6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13388125.png)
![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)
![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13388150.png)
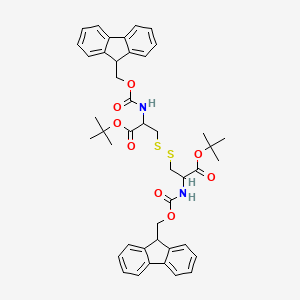

![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)
![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)
